3,3-Dimethylpiperidin-2-one
Overview
Description
3,3-Dimethylpiperidin-2-one, also known as DMPO, is a cyclic amide1. It is a ketone that belongs to a class of compounds called piperidinones2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1.
Synthesis Analysis
The synthesis of 3,3-Dimethylpiperidin-2-one involves various methods1. An efficient and economical approach for the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (1) or its precursor 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (2) from δ-valerolactone and D-phenylglycinol has been reported3.
Molecular Structure Analysis
The molecular formula of 3,3-Dimethylpiperidin-2-one is C7H13NO4. The InChI code is 1S/C7H13NO/c1-7(2)4-3-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9)4.
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry5. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones5.
Physical And Chemical Properties Analysis
The molecular weight of 3,3-Dimethylpiperidin-2-one is 127.19 g/mol4. It is a solid, semi-solid, or liquid at room temperature4. The purity of the compound is typically around 98%4.Scientific Research Applications
1. Binding Assays in Receptor Research
3,3-Dimethylpiperidin-2-one derivatives have been explored for their binding affinity in receptor studies. A series of derivatives were tested in radioligand binding assays at σ(1) and σ(2) receptors, and at Δ(8)-Δ(7) sterol isomerase (SI) sites. Notably, certain derivatives showed high σ(1) affinity with good selectivity against σ(2) binding, suggesting potential applications in targeted receptor research (Ferorelli et al., 2011).
2. Conformational Studies
The compound's conformational behavior under various conditions has been a subject of interest. Studies on 3,3-Dimethylpiperidin-2-one revealed changes in conformations between two chair forms depending on temperature, contributing to understanding the dynamics of molecular structures (Hyun & So, 1997).
3. Binding Protein Identification
3,3-Dimethylpiperidin-2-one derivatives have been used to identify binding proteins for certain compounds. Using a chemical affinity matrix, prohibitin was identified as a strong binding protein, demonstrating the utility of these derivatives in protein interaction studies (Chang et al., 2011).
4. Semiconducting Properties
A mixed-valence coordination polymer incorporating a derivative of 3,3-Dimethylpiperidin-2-one has been synthesized, demonstrating semiconducting behavior with a narrow bandgap. This highlights potential applications in materials science, particularly in the development of new semiconductors (Himoto et al., 2018).
5. Antiproliferative Effects in Cancer Research
Compounds containing 3,3-Dimethylpiperidin-2-one derivatives have been investigated for their antiproliferative effects against human carcinoma cell lines. This research could contribute significantly to the development of new cancer therapies (Khan et al., 2014).
Safety And Hazards
The safety information for 3,3-Dimethylpiperidin-2-one includes several hazard statements: H302-H315-H319-H3354. Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P3384.
Future Directions
The future directions of 3,3-Dimethylpiperidin-2-one are not explicitly mentioned in the search results. However, given its potential therapeutic and industrial applications1, it is likely that further research and development will continue in this area.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3,3-dimethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGTVWAYTIKLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459699 | |
Record name | 3,3-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidin-2-one | |
CAS RN |
23789-83-5 | |
Record name | 3,3-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.